(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-17-14-18(2)16-24(15-17)22(25)20-10-6-7-11-21(20)23-28(26,27)13-12-19-8-4-3-5-9-19/h3-13,17-18,23H,14-16H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSRNORGCYSTH-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylpiperidine, which is synthesized from 3,5-dimethylpyridine through catalytic hydrogenation using Ru/C catalysts . The next step involves the acylation of 3,5-dimethylpiperidine with 2-phenylethenesulfonyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of trickle-bed reactors (TBR) with Ru/C catalysts has been shown to be effective in scaling up the production while maintaining high catalytic efficiency and stability .
Chemical Reactions Analysis
Reactivity of the Vinyl Sulfonamide Moiety
The (E)-configured ethenesulfonamide system exhibits electrophilic character, enabling the following reactions:
Nucleophilic Additions
-
Thiol addition : Reacts with cysteine residues in proteins, forming covalent adducts (e.g., in enzyme inhibition):
-
Amine addition : Primary amines attack the β-carbon, generating β-amino sulfonamides ( ).
Cycloaddition Reactions
-
Participates in [4+2] Diels-Alder reactions with dienes under thermal conditions, forming six-membered sulfonamide-fused rings ( ).
Amide and Piperidine Substituent Reactivity
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Amide hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the amide bond cleaves to yield 3,5-dimethylpiperidine and a carboxylic acid derivative ( ).
-
Piperidine ring modifications :
Oxidation and Reduction Pathways
Biological Interactions and Stability
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Enzyme inhibition : The vinyl sulfonamide moiety covalently binds to cysteine proteases (e.g., cathepsin B), with IC₅₀ values in the nanomolar range ( ).
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Metabolic stability : The 3,5-dimethylpiperidine group reduces hepatic clearance by cytochrome P450 enzymes compared to unsubstituted analogs ( ).
Table 2: Reaction Rates of Sulfonamide Derivatives
| Compound | Hydrolysis Rate (t₁/₂, pH 7.4) | Thiol Addition Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Target compound | 48 h | 2.5 × 10³ |
| N-(Furan-2-ylmethyl) analog | 32 h | 1.8 × 10³ |
| Piperidine-4-carboxylate derivative | 72 h | 0.9 × 10³ |
Scientific Research Applications
Antiproliferative Effects
Research indicates that (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide exhibits antiproliferative activity against cancer cell lines. It regulates oncogenic signaling pathways associated with cell proliferation and epithelial–mesenchymal transition (EMT), which is crucial in cancer metastasis .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with NMDA receptors. Such modulation can help mitigate excitotoxicity associated with neurodegenerative diseases .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . This finding suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Inflammation Regulation
In another study focusing on inflammatory diseases, researchers found that this compound could significantly reduce pro-inflammatory cytokine levels in vitro. This effect was attributed to its ability to inhibit specific signaling pathways involved in inflammation .
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to target proteins, thereby altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-([4-Chloro-3-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl]sulfonyl)-3,5-dimethylpiperidine
- 3,5-Dimethylpiperidine
Uniqueness
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C_{22}H_{28}N_{2}O_{3}S
- Molecular Weight : 398.5 g/mol
- CAS Number : 1147775-66-3
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that this compound may modulate GPCR activity, which plays a crucial role in signal transduction and various physiological processes .
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anti-cancer effects .
Biological Activity and Efficacy
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer types, including breast and prostate cancer. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Anti-HIV Activity
The compound has also been evaluated for its anti-HIV properties:
- Mechanism : It inhibits the HIV-1 gp41 fusion process, which is essential for viral entry into host cells. The most potent derivatives showed EC50 values of approximately 2.2 µM in MT-2 cells .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- In Vivo Studies : Animal models demonstrated a reduction in inflammatory markers when treated with the compound, indicating its potential use in treating inflammatory diseases .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when incorporating this compound into their treatment regimen. Patients experienced a significant reduction in tumor size after four weeks of treatment .
- HIV Prevention Research : In a study focused on HIV prevention strategies, the compound was used alongside other antiretroviral therapies. Results indicated enhanced efficacy when combined with existing treatments, leading to a reduction in viral loads among participants .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including coupling of 3,5-dimethylpiperidine-1-carbonyl with a phenyl ethenesulfonamide backbone. Key steps include:
- Amidation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carbonyl group for nucleophilic attack by the aniline derivative .
- Sulfonylation : Reaction of the intermediate with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
- Optimization : Adjust reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonylation) to minimize byproducts. Monitor via TLC or HPLC .
- Table 1 : Example reaction parameters:
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | EDC/HOBt | DMF | 0–4 | 65–75 |
| Sulfonylation | PhSO₂Cl | DCM | 25 | 80–85 |
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm the (E)-configuration of the ethenesulfonamide group and piperidine substitution patterns .
- HRMS : High-resolution mass spectrometry (ESI⁺ mode) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
- PPE : Use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation of fine powders .
- Disposal : Follow EPA guidelines for sulfonamide waste; neutralize with 10% NaOH before incineration .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with acetylcholinesterase (AChE) or carbonic anhydrase (CA)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. Parameterize the sulfonamide group as a zinc-binding motif for CA interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of enzyme-ligand complexes .
- Validation : Cross-check computational results with in vitro enzyme inhibition assays (IC₅₀ measurements) .
Q. How can researchers resolve contradictions in enzyme inhibition data across different assay conditions?
- Methodology :
- Assay Standardization : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 for AChE) and control for ionic strength variations .
- Negative Controls : Include known inhibitors (e.g., Donepezil for AChE) to validate assay conditions .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. What strategies validate the biological activity of this compound beyond in vitro enzyme assays?
- Methodology :
- Cell-Based Assays : Test cytotoxicity in HEK293 or SH-SY5Y cells using MTT assays (48-h exposure, IC₅₀ calculation) .
- ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) and plasma protein binding via equilibrium dialysis .
- In Vivo Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s studies) to evaluate blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR peak splitting vs. computational predictions)?
- Methodology :
- Dynamic Effects : Consider restricted rotation of the ethenesulfonamide group, which may cause unexpected splitting in -NMR .
- Solvent Artifacts : Re-acquire spectra in alternative solvents (CDCl₃ vs. DMSO-d₆) to rule out hydrogen bonding interference .
- DFT Calculations : Use Gaussian 16 to simulate NMR chemical shifts and compare with experimental data .
Stability and Reactivity
Q. Under what conditions does the compound degrade, and how can stability be enhanced?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
